molecular formula C8H4Br3N B3031137 4-Bromo-3-(dibromomethyl)benzonitrile CAS No. 160313-49-5

4-Bromo-3-(dibromomethyl)benzonitrile

Cat. No. B3031137
CAS RN: 160313-49-5
M. Wt: 353.84 g/mol
InChI Key: DDQLVABPXBLYOY-UHFFFAOYSA-N
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Description

4-Bromo-3-(dibromomethyl)benzonitrile is a compound that is closely related to various brominated aromatic compounds that have been synthesized and studied for their unique chemical properties and potential applications. While the specific compound is not directly reported in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been extensively researched.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of brominating agents such as N-Bromosuccinimide (NBS) or direct bromination with elemental bromine. For instance, a novel dibromo-substituted compound was synthesized using NBS, which resulted in the formation of bromomethyl groups on the aromatic ring . Similarly, 4-bromomethyl-benzonitrile was prepared using photochemical bromination of p-methyl-benzonitrile with bromine, indicating that direct bromination can be an effective method for introducing bromine atoms into the benzonitrile structure . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of o-(bromomethyl)benzonitrile was determined using X-ray diffraction, revealing a monoclinic unit cell with specific bond lengths and angles . Density functional theory (DFT) calculations have been employed to determine the optimized structure parameters and to compare them with experimental data, as seen in the study of a dibromo-substituted benzo annulene . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can lead to various chemical transformations. For instance, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 resulted in the formation of arylphenols . Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, produced bromonium ylides, demonstrating the potential for complex intramolecular reactions involving brominated intermediates . These studies provide insights into the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds have been explored through experimental and computational studies. Vibrational spectroscopy and quantum chemical studies have been used to evaluate the vibrational frequencies and intensities of 4-bromo benzonitrile, providing a detailed understanding of its vibrational spectra . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, revealing interactions such as C–H···Br and C–Br···Br, which are significant in determining the packing and stability of these compounds . These findings can be extrapolated to predict the properties of this compound.

Scientific Research Applications

Vibrational Spectra Analysis

4-Bromo-3-(dibromomethyl)benzonitrile has been studied in terms of its vibrational spectra. Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) conducted a study where they evaluated the fundamental vibrational frequencies and intensity of vibrational bands of 4-bromo benzonitrile using density functional theory (DFT). Their research, which utilized the B3LYP/6-311+G basis set combination, achieved good agreement between observed and calculated frequencies. This analysis aids in understanding the molecular structure and interactions at a vibrational level (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Magnetic and Dynamic Properties

Research by Niizuma, Kwan, and Hirota (1978) explored the magnetic and dynamic properties of halogen-containing benzonitriles, including 4-bromo benzonitrile. Their study, involving E.P.R. and zero-field odmr at low temperatures, revealed insights into the zero-field splitting parameter D and the effects of para bromo substitution on molecular energy levels. This research enhances the understanding of the electronic properties of such molecules (Niizuma, Kwan, & Hirota, 1978).

Electrochemical Studies

Arias and Brillas (1985) studied the electrochemical oxidation of 2,4-dibromoaniline, a related compound, in aqueous sulphuric acid solutions. This research is significant for understanding the electrochemical behavior of bromo-substituted benzonitriles and can be applied to similar compounds like this compound. Their findings on oxidation processes and the formation of various oxidation products provide a deeper understanding of the electrochemical properties of these types of compounds (Arias & Brillas, 1985).

Microbial Degradation Studies

Research on the microbial degradation of benzonitriles, such as bromoxynil and ioxynil, by Holtze, Sørensen, Sørensen, and Aamand (2008), provides insights that could be relevant for understanding the environmental fate and degradation pathways of this compound. This study highlights the role of microorganisms in breaking down similar benzonitrile herbicides, which is crucial for environmental science and pollution control (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Biochemical Analysis

Biochemical Properties

4-Bromo-3-(dibromomethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential inhibition or modification of their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to changes in the expression of genes related to antioxidant defense mechanisms. Additionally, it may affect mitochondrial function, thereby impacting cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under ambient conditions but may degrade over extended periods. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. The distribution of the compound within tissues can also impact its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

4-bromo-3-(dibromomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLVABPXBLYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579940
Record name 4-Bromo-3-(dibromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160313-49-5
Record name 4-Bromo-3-(dibromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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